![molecular formula C18H19N5O2 B4440544 N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4440544.png)
N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
Overview
Description
N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood, but it is believed to inhibit the growth of fungi by interfering with their cell wall synthesis. N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to inhibit the enzyme chitin synthase, which is involved in the synthesis of the fungal cell wall. This inhibition leads to the disruption of the fungal cell wall, which ultimately leads to the death of the fungus.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have minimal toxicity in mammals and has been classified as a low-risk compound. N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have no significant effects on the growth and development of various plants, which makes it an excellent candidate for use as a fungicide in agriculture. In medicine, N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have antifungal activity against various fungal infections, including candidiasis and aspergillosis.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is also relatively stable and can be stored for long periods without significant degradation. However, N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has some limitations, including its low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One area of research is the development of more efficient methods for the synthesis of N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. Another area of research is the investigation of the potential use of N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in the treatment of various fungal infections. Additionally, N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea can be explored for its potential use in the synthesis of various materials due to its unique chemical properties.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been used as a fungicide to control various plant diseases caused by fungi. In medicine, N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has shown potential as an antifungal agent and has been tested against various fungal infections. N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been studied for its potential use in material science, where it has been used as a precursor for the synthesis of various materials.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-17-6-4-3-5-16(17)22-18(24)21-15-9-7-14(8-10-15)11-23-13-19-12-20-23/h3-10,12-13H,2,11H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQANHYYXQVEELL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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